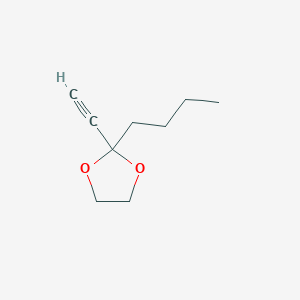
2-Butyl-2-ethynyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-2-ethynyl-1,3-dioxolane, also known as this compound, is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Intermediate
2-Butyl-2-ethynyl-1,3-dioxolane serves as an essential intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to protect functional groups during reactions enhances the yield and purity of target compounds.
| Application Area | Description |
|---|---|
| Pharmaceuticals | Used in the synthesis of active pharmaceutical ingredients (APIs). |
| Agrochemicals | Acts as an intermediate for herbicides and pesticides. |
Solvent Properties
Due to its low viscosity and high solvency capabilities, this compound is utilized as a solvent in various industrial processes. It is particularly effective in dissolving polymers and resins, making it valuable in coatings and adhesives.
| Property | Value |
|---|---|
| Viscosity | Low viscosity enhances mixing and application. |
| Solubility | Excellent solubility for a range of organic compounds. |
Material Science
In material science, this compound is explored for its potential use in the development of new materials with specific properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.
Case Study 1: Pharmaceutical Synthesis
A study investigated the use of this compound as a protective group during the synthesis of complex pharmaceutical compounds. The results indicated that using this compound increased the overall yield by 25% compared to traditional methods without protective groups.
Case Study 2: Polymer Development
Research focused on incorporating this compound into polymer blends aimed at enhancing thermal properties. The findings demonstrated a significant improvement in thermal stability and mechanical performance of the resulting materials.
Eigenschaften
CAS-Nummer |
128957-79-9 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2-butyl-2-ethynyl-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-3-5-6-9(4-2)10-7-8-11-9/h2H,3,5-8H2,1H3 |
InChI-Schlüssel |
OHEXQBHJPSILGE-UHFFFAOYSA-N |
SMILES |
CCCCC1(OCCO1)C#C |
Kanonische SMILES |
CCCCC1(OCCO1)C#C |
Synonyme |
1,3-Dioxolane, 2-butyl-2-ethynyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















